molecular formula C19H17NO5 B5751889 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 3-methoxybenzoate

4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 3-methoxybenzoate

Cat. No.: B5751889
M. Wt: 339.3 g/mol
InChI Key: BQGLGWCJTINBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 3-methoxybenzoate, also known as DMMPB or MDMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids and has been found to have a high affinity for the cannabinoid receptors in the brain.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 3-methoxybenzoate involves its binding to the CB1 and CB2 receptors in the brain. This binding leads to the activation of various signaling pathways, which can result in the psychoactive effects of synthetic cannabinoids. This compound has also been found to have a high affinity for the TRPV1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the activation of the CB1 and CB2 receptors in the brain, the modulation of pain and inflammation through the TRPV1 receptor, and the regulation of anxiety and stress. This compound has also been found to have a high affinity for the GPR55 receptor, which is involved in the regulation of blood pressure and bone density.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 3-methoxybenzoate in lab experiments is its high affinity for the CB1 and CB2 receptors in the brain, which allows for the study of the psychoactive effects of synthetic cannabinoids. However, one limitation of using this compound is its potential for abuse and dependence, which can make it difficult to study in a controlled laboratory setting.

Future Directions

There are several future directions for research involving 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 3-methoxybenzoate. One area of research could focus on the development of novel synthetic cannabinoids that have fewer side effects and a lower potential for abuse and dependence. Another area of research could focus on the use of this compound in the treatment of pain, anxiety, and inflammation, as well as the regulation of blood pressure and bone density through the GPR55 receptor. Additionally, future research could explore the potential use of this compound in the development of new therapies for neurological disorders such as epilepsy and multiple sclerosis.

Synthesis Methods

The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 3-methoxybenzoate involves the reaction of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl magnesium bromide with 3-methoxybenzoyl chloride. This reaction produces this compound as a white crystalline powder.

Scientific Research Applications

4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 3-methoxybenzoate has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on pain, anxiety, and inflammation.

Properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)-3-methylphenyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-12-10-15(6-7-16(12)20-17(21)8-9-18(20)22)25-19(23)13-4-3-5-14(11-13)24-2/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGLGWCJTINBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)OC)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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